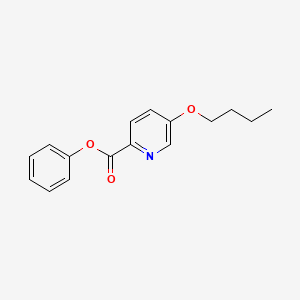

5-Butoxypicolinic acid phenyl ester

Description

Properties

CAS No. |

74416-84-5 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

phenyl 5-butoxypyridine-2-carboxylate |

InChI |

InChI=1S/C16H17NO3/c1-2-3-11-19-14-9-10-15(17-12-14)16(18)20-13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3 |

InChI Key |

ZOEAWCYGRJMSPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CN=C(C=C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-butoxypicolinic acid phenyl ester with structurally related compounds:

Notes:

- Substituent Effects: The butoxy group in the target compound increases lipophilicity compared to CAPE’s dihydroxycinnamate or Ethyl 5-(p-chlorophenoxy)picolinate’s chlorophenoxy group. This may enhance membrane permeability but reduce aqueous solubility . The phenyl ester in 5-butoxypicolinic acid phenyl ester likely offers greater metabolic stability than ethyl esters (e.g., in Ethyl 5-(p-chlorophenoxy)picolinate), which are more prone to hydrolysis by esterases .

Physicochemical Properties

- Lipophilicity: Calculated logP values (estimated via software): CAPE: ~2.8 Ethyl 5-(p-Chlorophenoxy)picolinate: ~3.5 5-Butoxypicolinic Acid Phenyl Ester: ~4.1 (higher due to butoxy chain)

- Solubility : The phenyl ester and butoxy group likely render the compound poorly water-soluble, necessitating formulation adjustments for bioavailability.

Preparation Methods

Direct Esterification Using Borate-Sulfuric Acid Catalysis

Reaction Mechanism and Catalytic System

The direct esterification of 5-butoxypicolinic acid with phenol employs a borate-sulfuric acid catalyst complex, as detailed in US Patent 3,771,389. This method avoids the need for pre-activation of the carboxylic acid into an acid chloride. The catalytic system operates via protonation of the phenolic hydroxyl group by sulfuric acid, enhancing its electrophilicity, while borate ions stabilize intermediates through coordination.

Optimized Reaction Conditions

- Reactants :

- 5-Butoxypicolinic acid (1.0 equiv)

- Phenol (1.2 equiv, excess to drive equilibrium)

- Catalyst : Boric acid (1–10 mole%) and sulfuric acid (0.5–5 mole%).

- Solvent : Toluene or xylene (250 mL per 0.27 moles of acid).

- Temperature : 150–200°C under reflux.

- Duration : 12–24 hours under nitrogen atmosphere.

Acid Chloride-Mediated Esterification

Synthesis of 5-Butoxypicolinoyl Chloride

The acid chloride route, adapted from US Patent 3,317,549, involves two steps:

- Chlorination : Treatment of 5-butoxypicolinic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux.

- Esterification : Reaction of the acid chloride with phenol in the presence of a tertiary amine (e.g., pyridine).

Esterification Protocol

Transesterification from Methyl Ester Precursors

Comparative Analysis of Methods

Direct vs. Acid Chloride Routes

- Direct Esterification :

- Acid Chloride Route :

Critical Considerations in Synthesis

Steric and Electronic Effects

The butoxy group at the 5-position of picolinic acid introduces steric hindrance, marginally reducing reaction rates in direct esterification. Electronic effects from the pyridine nitrogen further polarize the carboxylic acid, enhancing reactivity toward phenol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.